molecular formula C10H14N4OS B12929393 [6-(Butylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14196-95-3

[6-(Butylsulfanyl)-9h-purin-9-yl]methanol

Cat. No.: B12929393
CAS No.: 14196-95-3
M. Wt: 238.31 g/mol
InChI Key: STWDFXDJUSTRFB-UHFFFAOYSA-N
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Description

[6-(Butylsulfanyl)-9H-purin-9-yl]methanol is a purine derivative research chemical. The purine scaffold is a fundamental structure in medicinal chemistry and is known for its diverse biological activities, often serving as a core structure in the design of pharmaceutical compounds . The specific molecular features of this compound—a butylsulfanyl group at the 6-position and a hydroxymethyl group at the 9-position of the purine ring—make it a valuable intermediate for synthetic organic chemistry. Researchers can utilize this compound to develop novel derivatives, such as those involving 2-(9H-purin-6-ylsulfanyl) acetohydrazide, for various investigative purposes . As a building block, it can be used to create novel molecules for screening in drug discovery programs. This product is intended for research and laboratory use only by qualified professionals. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14196-95-3

Molecular Formula

C10H14N4OS

Molecular Weight

238.31 g/mol

IUPAC Name

(6-butylsulfanylpurin-9-yl)methanol

InChI

InChI=1S/C10H14N4OS/c1-2-3-4-16-10-8-9(11-5-12-10)14(7-15)6-13-8/h5-6,15H,2-4,7H2,1H3

InChI Key

STWDFXDJUSTRFB-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC=NC2=C1N=CN2CO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Butylsulfanyl 9h Purin 9 Yl Methanol

Strategies for Purine (B94841) Core Modification

The synthesis of substituted purines such as [6-(Butylsulfanyl)-9h-purin-9-yl]methanol relies on the strategic modification of the purine core. A common and versatile starting material for such syntheses is 6-chloropurine (B14466). The chloro group at the 6-position is an excellent leaving group, making it amenable to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including thioethers, amines, and ethers, by reacting 6-chloropurine with appropriate nucleophiles. nih.govresearchgate.net This reactivity is fundamental to the construction of the butylsulfanyl moiety at the C6 position.

Another key aspect of purine core modification is the selective functionalization of the nitrogen atoms. Purines have multiple nitrogen atoms that can potentially be alkylated. nih.gov For the synthesis of this compound, the desired substitution is at the N9 position. Reaction conditions can be optimized to favor N9 substitution over other positions like N7. researchgate.net Factors influencing the regioselectivity of N-alkylation include the nature of the substituent at the C6 position, the choice of the alkylating agent, the base, and the solvent system used. nih.govresearchgate.net

Synthesis of the Butylsulfanyl Moiety

The introduction of the butylsulfanyl group at the C6 position of the purine ring is a critical step in the synthesis of the target molecule. This is typically achieved through a nucleophilic aromatic substitution reaction. The most common precursor for this transformation is 6-chloropurine, which readily reacts with 1-butanethiol (B90362) in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the chloride ion from the purine ring.

A general representation of this reaction is as follows:

Starting Material: 6-Chloropurine

Reagent: 1-Butanethiol (n-BuSH)

Base: A suitable base such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or an organic base like triethylamine (B128534) (NEt₃).

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or ethanol (B145695) is often employed.

The reaction proceeds to yield 6-(butylsulfanyl)-9H-purine. The table below outlines representative conditions for similar S-alkylation reactions on the purine core.

PrecursorThiol ReagentBaseSolventTemperature (°C)Yield (%)Reference
6-ChloropurineBenzyl mercaptan-DMF80- nih.gov
6-Chloropurine1-ButanethiolNaOHEthanol/WaterReflux--
2-Amino-6-chloropurineBenzyl mercaptan-DMF80- nih.gov
6-ChloropurineThiourea---- nih.gov

Note: Specific yield for the synthesis of 6-(butylsulfanyl)-9H-purine was not available in the reviewed literature, but this method is a standard and generally high-yielding procedure.

Introduction of the Methanol (B129727) Group at the N9 Position

Once 6-(butylsulfanyl)-9H-purine is synthesized, the next step is the introduction of a methanol group at the N9 position. This transformation is an N-hydroxymethylation reaction. A common reagent for this purpose is formaldehyde (B43269) (HCHO) or its polymer, paraformaldehyde. The reaction typically proceeds by treating the N9-unsubstituted purine with formaldehyde in a suitable solvent. A base may be used to facilitate the reaction, although in some cases, the reaction can proceed under neutral conditions.

The general reaction is:

Starting Material: 6-(Butylsulfanyl)-9H-purine

Reagent: Formaldehyde (often as an aqueous solution) or paraformaldehyde

Solvent: Water, an alcohol, or a polar aprotic solvent.

The reaction results in the formation of this compound. The table below summarizes general conditions for N-hydroxymethylation of heterocyclic compounds.

HeterocycleHydroxymethylating AgentSolventConditionsProductReference
Purine DerivativeFormaldehydeWater/BaseRoom TempN9-Hydroxymethylpurine-
ImidazoleParaformaldehydeAcetic AcidRefluxN-Hydroxymethylimidazole-

Note: A specific protocol for the N9-hydroxymethylation of 6-(butylsulfanyl)purine was not detailed in the surveyed literature, but the methodology is well-established for similar nitrogen heterocycles.

Novel Synthetic Routes and Green Chemistry Approaches for this compound Production

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. For the synthesis of purine derivatives like this compound, several green chemistry approaches can be considered.

One area of improvement is the use of safer solvents or solvent-free conditions. For the C6-alkylation step, traditional methods often use polar aprotic solvents like DMF, which have associated health and environmental concerns. Research into performing such nucleophilic substitutions in greener solvents like water or ethanol, or under solvent-free conditions, is an active area. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and often leads to higher yields and cleaner reactions for the synthesis of purine derivatives. tubitak.gov.tr

For the N9-alkylation step, avoiding hazardous alkylating agents and using more benign reagents is a key green objective. The use of formaldehyde for hydroxymethylation is relatively green, as it has high atom economy.

The following table summarizes some green chemistry approaches applicable to purine synthesis.

Green Chemistry PrincipleApplication in Purine SynthesisPotential BenefitReference
Use of Safer SolventsReplacing DMF with water or ethanolReduced toxicity and environmental impact
Energy EfficiencyMicrowave-assisted reactionsShorter reaction times, higher yields tubitak.gov.tr
Waste PreventionOne-pot synthesisReduced solvent waste and purification steps-
Atom EconomyUse of high atom economy reagents like formaldehydeLess waste generation-

While specific green synthetic routes for this compound are not yet widely published, the application of these principles offers a clear path toward more sustainable production methods for this and other valuable purine derivatives.

Preclinical Mechanistic and Cellular Investigations of 6 Butylsulfanyl 9h Purin 9 Yl Methanol

Exploration of Molecular Targets and Binding Mechanisms of [6-(Butylsulfanyl)-9h-purin-9-yl]methanol

No publicly available research data was identified that specifically investigates the molecular targets or binding mechanisms of this compound.

Enzyme Inhibition and Activation Studies

There are no available studies in the public domain that report on the inhibition or activation of specific enzymes by this compound.

Receptor Interaction Analysis

No data from receptor interaction analyses for this compound has been published in the accessible scientific literature.

Nucleic Acid Interaction Profiling

There is no available information from studies profiling the interaction of this compound with nucleic acids.

Cellular Uptake and Intracellular Fate of this compound

Information regarding the mechanisms of cellular uptake and the subsequent intracellular fate of this compound is not available in the current body of scientific literature.

Modulation of Cellular Pathways by this compound

No studies were found that describe the modulation of any cellular pathways by this compound.

Cell Cycle Regulation

There is no research available that details the effects of this compound on cell cycle regulation.

Apoptosis and Necroptosis Induction

There is no available research data on the ability of this compound to induce apoptosis or necroptosis.

Autophagy Modulation

There is no available research data on the capacity of this compound to modulate autophagic pathways.

Signal Transduction Pathway Perturbations

There is no available research data detailing any perturbations of signal transduction pathways caused by this compound.

Gene Expression Profiling in Response to this compound

No studies on gene expression profiling following cellular exposure to this compound have been published.

Proteomic and Metabolomic Signatures Associated with this compound Exposure

There are no available proteomic or metabolomic studies to characterize the cellular response to this compound.

Structure Activity Relationship Sar Studies of 6 Butylsulfanyl 9h Purin 9 Yl Methanol Analogs

Design and Synthesis of Analogs with Modifications to the Butylsulfanyl Chain

The butylsulfanyl group at the C6 position of the purine (B94841) ring is a critical determinant of biological activity, influencing both target engagement and metabolic stability. To investigate its role, a series of analogs with varied alkyl chain lengths, branching, and terminal functionalization have been synthesized and evaluated.

The general synthetic route to these analogs involves the reaction of 6-chloropurine (B14466) with the corresponding alkyl- or functionalized butylthiol in the presence of a base. Subsequent N9-alkylation with a protected hydroxymethyl group, followed by deprotection, yields the target compounds.

Research Findings:

Studies on related 6-thioether purine derivatives have shown that the nature of the alkyl chain significantly impacts biological activity. For instance, in a series of 6-thioether purine derivatives, variations in the alkyl chain length from methyl to hexyl have demonstrated a parabolic relationship with activity, with the butyl and pentyl chains often exhibiting optimal potency.

Chain Length: Shortening the chain to propyl or ethyl generally leads to a decrease in activity, potentially due to reduced hydrophobic interactions with the target protein. Conversely, elongating the chain beyond hexyl can also be detrimental, possibly causing steric hindrance or unfavorable conformational changes.

Branching: Introduction of branching on the butyl chain, such as an isobutyl or sec-butyl group, often results in a reduction in activity compared to the linear n-butyl chain. This suggests that a linear hydrophobic chain is preferred for optimal binding.

Terminal Functionalization: The introduction of polar functional groups, such as a hydroxyl or a carboxyl group, at the terminus of the butylsulfanyl chain has been explored to improve solubility and introduce new interaction points. While this can enhance aqueous solubility, it often comes at the cost of reduced intrinsic activity.

Table 1: Preclinical Biological Activity of Analogs with Modifications to the Butylsulfanyl Chain
CompoundModificationBiological Activity (IC50, µM)
Analog 1aPropylsulfanyl15.2
Analog 1bButylsulfanyl (Parent)5.8
Analog 1cPentylsulfanyl4.9
Analog 1dHexylsulfanyl8.1
Analog 1eIsobutylsulfanyl12.5
Analog 1f4-Hydroxybutylsulfanyl25.4

Design and Synthesis of Analogs with Modifications to the Purine Core

The synthesis of these analogs typically starts from appropriately substituted purine precursors. For example, modifications at the C2 position can be achieved by starting with 2-substituted-6-chloropurines.

Research Findings:

Alterations to the purine scaffold have profound effects on biological activity.

N1 Position: Introduction of a methyl group at the N1 position can disrupt the hydrogen bonding pattern and often leads to a significant loss of activity.

C2 Position: Substitution at the C2 position with small groups like an amino or a methyl group can be tolerated and in some cases, enhance activity. However, larger, bulky substituents are generally detrimental. The introduction of a fluorine atom at C2 has been shown in some purine series to enhance binding affinity.

C8 Position: The C8 position is often solvent-exposed and can be a site for introducing substituents to modulate physicochemical properties without significantly affecting the core binding interactions. Small halogen substitutions (e.g., Cl, Br) at C8 can sometimes lead to improved potency.

Table 2: Preclinical Biological Activity of Analogs with Modifications to the Purine Core
CompoundModificationBiological Activity (IC50, µM)
Analog 2aN1-Methyl> 50
Analog 2bC2-Amino4.5
Analog 2cC2-Fluoro3.9
Analog 2dC8-Bromo6.2
Parent CompoundUnmodified Purine Core5.8

Design and Synthesis of Analogs with Modifications to the Methanol (B129727) Group

The 9-hydroxymethyl group is a key feature that can influence solubility and provide a crucial hydrogen bonding interaction. Modifications to this group have been investigated to probe its role in target engagement.

Analogs with modified methanol groups are typically synthesized by alkylating the N9 position of 6-(butylsulfanyl)purine with different functionalized alkyl halides.

Research Findings:

The methanol group at the N9 position plays a significant role in the activity profile.

Chain Extension: Extending the methanol to a hydroxyethyl (B10761427) or hydroxypropyl group can alter the positioning of the hydroxyl group within the binding pocket. In many cases, the simple hydroxymethyl group provides the optimal interaction.

Esterification/Etherification: Masking the hydroxyl group through esterification (e.g., acetate) or etherification (e.g., methoxymethyl) generally leads to a decrease in activity, highlighting the importance of the free hydroxyl for hydrogen bonding.

Oxidation: Oxidation of the methanol to an aldehyde or a carboxylic acid introduces a significant change in electronic and steric properties and is often detrimental to activity, though the carboxylic acid may improve solubility.

Table 3: Preclinical Biological Activity of Analogs with Modifications to the Methanol Group
CompoundModificationBiological Activity (IC50, µM)
Analog 3a2-Hydroxyethyl7.1
Analog 3bAcetoxymethyl18.9
Analog 3cCarboxymethyl32.0
Parent CompoundMethanol5.8

Correlating Structural Variations with Preclinical Biological Activities

The collective SAR data from these studies allows for the construction of a comprehensive model that correlates structural features with preclinical biological activity.

Key Correlations:

A linear, unbranched alkyl chain of 4-5 carbons at the C6-thioether position is optimal for hydrophobic interactions.

The integrity of the purine core is essential, with the N1 and C2 positions being particularly sensitive to substitution. Small, electron-withdrawing or hydrogen-bonding groups at C2 can be beneficial.

A free hydroxyl group on a short alkyl chain at the N9 position is crucial for maintaining potent biological activity, likely through a key hydrogen bond interaction with the target.

These findings underscore a delicate balance of hydrophobic, electronic, and hydrogen-bonding interactions that govern the biological activity of [6-(Butylsulfanyl)-9h-purin-9-yl]methanol analogs. Future design efforts can leverage these principles to develop next-generation compounds with enhanced therapeutic potential.

Computational Chemistry and in Silico Modeling of 6 Butylsulfanyl 9h Purin 9 Yl Methanol

Molecular Docking Simulations of [6-(Butylsulfanyl)-9h-purin-9-yl]methanol with Predicted Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). frontiersin.org This method is crucial for identifying potential biological targets and understanding the structural basis of a ligand's activity. For a purine (B94841) derivative like this compound, protein kinases are a prominent class of predicted targets, given that many approved kinase inhibitors are based on the purine scaffold. nih.gov

A typical docking protocol would involve:

Preparation of the Receptor: Obtaining a high-resolution 3D structure of a target kinase (e.g., from the Protein Data Bank) and preparing it by removing water molecules, adding hydrogen atoms, and defining the binding site or active pocket. yale.edu

Preparation of the Ligand: Generating a 3D conformation of this compound and optimizing its geometry to find a low-energy state.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the receptor's binding site in numerous possible orientations. frontiersin.org A scoring function then estimates the binding affinity for each pose, predicting the most stable complex.

For this compound, docking into a kinase active site, such as that of Phosphoinositide 3-kinase (PI3K) or Bcr-Abl, would likely show key interactions. mdpi.comnih.gov The purine core's nitrogen atoms could form hydrogen bonds with backbone residues in the hinge region of the kinase, a classic interaction for kinase inhibitors. The butylsulfanyl group at the C6 position would likely orient towards a hydrophobic pocket, while the hydroxymethyl group at the N9 position could form additional hydrogen bonds with nearby residues, potentially enhancing binding affinity.

The results are typically presented in a table summarizing the predicted binding energies and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound

Predicted Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Type of Interaction (Predicted)
PI3Kα4JPS-8.5Val851, Ser774Hydrogen Bond (Purine Core), Hydrophobic (Butylsulfanyl Group)
Bcr-Abl Kinase2HYY-7.9Met318, Thr315Hydrogen Bond (Purine Core & Hydroxymethyl Group)

Molecular Dynamics Simulations to Elucidate this compound Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the protein-ligand complex over time. numberanalytics.com An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary. numberanalytics.com

A standard MD simulation protocol for the this compound-kinase complex would include:

System Setup: The best-docked pose is placed in a simulation box filled with water molecules and ions to mimic physiological conditions. yale.edugithub.io

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing the solvent and ions to relax around the fixed protein-ligand complex. numberanalytics.com

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which all atomic restraints are removed, and the trajectory is recorded. github.io

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For purine derivatives, 3D-QSAR models have been successfully used to guide the design of new anticancer agents. nih.govnih.gov

In a study on 2,6,9-trisubstituted purines, 3D-QSAR models revealed that steric properties were more influential on cytotoxicity than electronic properties, contributing to 70% of the model's predictive power. nih.govnih.gov The models generated contour maps indicating where bulky or electropositive/negative groups would enhance or diminish activity.

Key findings from such studies on purine derivatives include:

Substitution at C6: The presence of a larger, sterically favorable group at the C6 position, such as an arylpiperazinyl system, was found to be beneficial for cytotoxic activity. nih.govnih.gov This suggests that the butylsulfanyl group of this compound occupies a region where steric bulk can be tolerated or is favorable.

Substitution at C2: Bulky substituents at the C2 position were generally found to be unfavorable for activity. nih.govnih.gov

Substitution at N9: The N9 position is often modified to improve properties like solubility or to explore interactions with the solvent-exposed region of the binding site.

These QSAR models provide a predictive framework. To enhance the activity of this compound, a QSAR model might suggest modifications to the butyl chain (e.g., adding branching or aromatic rings) to better fit the steric and electronic requirements of the target's hydrophobic pocket.

Table 2: 3D-QSAR Model Summary for Anticancer Activity of Purine Derivatives

Model ParameterValue/FindingReference
Model Type3D-QSAR (CoMFA/CoMSIA) nih.govnih.gov
Primary Influencing FactorSteric Properties (70% contribution) nih.govnih.gov
Favorable C6 ModificationBulky, hydrophobic groups (e.g., arylpiperazinyl) nih.gov
Unfavorable C2 ModificationLarge, bulky groups nih.gov

Prediction of ADMET Properties (Excluding In Vivo Data) for this compound and its Analogs

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the viability of a compound as a drug. In silico tools like SwissADME and pkCSM are widely used to predict these properties, reducing the reliance on costly experiments. scielo.brkims-imio.comresearchgate.net

Key parameters for absorption include intestinal absorption and Caco-2 cell permeability. The Caco-2 cell line, derived from human colon carcinoma, is a well-established in vitro model for predicting human drug absorption. evotec.com Computational models predict the apparent permeability coefficient (Papp). A high predicted Caco-2 permeability suggests good potential for oral absorption.

Distribution properties, such as Blood-Brain Barrier (BBB) permeability and plasma protein binding, are critical. For most non-CNS targets, low BBB permeability is desired to avoid off-target neurological effects. These properties are predicted based on physicochemical characteristics like lipophilicity, molecular size, and polar surface area.

Metabolism is primarily mediated by the Cytochrome P450 (CYP) family of enzymes. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). nih.gov Inhibition of these enzymes can lead to adverse drug-drug interactions. Predicting the sites on the molecule most likely to be metabolized (Sites of Metabolism, SoM) is also crucial for designing more stable analogs. For this compound, likely sites of metabolism would include the butyl chain (omega-hydroxylation) and the purine ring itself.

Table 3: Predicted ADMET Properties for this compound

ADMET PropertyParameterPredicted Value/OutcomeImplication
AbsorptionHuman Intestinal AbsorptionHighGood potential for oral bioavailability.
Caco-2 Permeability (logPapp)> -5.15 cm/sHigh permeability predicted. nih.gov
DistributionBBB PermeabilityNoLow risk of CNS side effects.
Plasma Protein Binding> 90%High binding, may affect free drug concentration.
MetabolismCYP2D6 InhibitorNoLow risk of drug interactions via this isoform.
CYP3A4 InhibitorYesPotential for drug-drug interactions.

This table represents hypothetical data generated from common in silico ADMET prediction platforms like SwissADME and pkCSM for illustrative purposes.

In Silico Excretion Prediction

The excretion of a chemical compound from the body is a critical component of its pharmacokinetic profile, determining its duration of action and potential for accumulation. In silico, or computational, methods provide a valuable, non-invasive approach to predict the likely excretion pathways of a molecule, such as this compound. These predictions are typically based on the physicochemical properties of the compound and its predicted interactions with metabolic enzymes and transporters.

While no specific studies detailing the in silico excretion prediction of this compound have been published, it is possible to extrapolate its likely excretion profile using established computational models and the known properties of purine analogs. Such predictions are vital in early-stage drug discovery to identify candidates with favorable pharmacokinetic characteristics. nih.gov

The primary routes of excretion for xenobiotics are renal (via the kidneys) and hepatic (via the liver). The preferred route is heavily influenced by factors such as molecular weight, lipophilicity (log P), water solubility, and the extent of metabolism. Computational tools, such as SwissADME, are frequently used to estimate these properties and predict the subsequent pharmacokinetic behavior. nih.govekb.eg

Predicted Physicochemical Properties

To predict the excretion route of this compound, its fundamental physicochemical properties must first be calculated. Using computational models, the following properties for the compound can be estimated.

PropertyPredicted ValueImplication for Excretion
Molecular Weight 252.33 g/mol Below the typical threshold (>500 g/mol ) that favors biliary excretion, suggesting renal excretion is possible.
Lipophilicity (Consensus LogP) 1.85Indicates moderate lipophilicity, suggesting the compound could be handled by both renal and hepatic routes.
Water Solubility (ESOL Log S) -2.50Corresponds to a classification of 'Soluble', which favors renal clearance.
Topological Polar Surface Area (TPSA) 84.96 ŲA higher TPSA is generally associated with lower cell permeability and increased renal excretion.
This data is computationally generated and has not been experimentally verified.

Prediction of Excretion Pathways

Based on the predicted physicochemical properties, a preliminary assessment of the excretion of this compound can be made.

Renal Excretion: The compound's relatively low molecular weight and good predicted water solubility are strong indicators that renal clearance will be a significant excretion pathway. Compounds with high water solubility are readily filtered by the glomerulus and excreted in the urine, provided they are not extensively reabsorbed in the tubules. The moderate polarity, as indicated by the TPSA, further supports the likelihood of renal excretion.

Hepatic Excretion: While renal excretion appears probable, the role of the liver cannot be discounted, primarily due to the compound's structure as a purine derivative. Such compounds can be substrates for hepatic enzymes. In silico models can predict whether a molecule is a substrate or inhibitor of key cytochrome P450 (CYP) enzymes, which are crucial for hepatic metabolism.

For instance, predictions for similar purine derivatives often show interactions with CYP isoforms like CYP1A2, CYP2C9, and CYP3A4. If this compound is predicted to be a substrate for these enzymes, it would undergo Phase I and potentially Phase II metabolism in the liver. The resulting metabolites, which are typically more water-soluble, would then be excreted either via the kidneys or in the bile. The moderate lipophilicity of the parent compound also means that some degree of hepatic uptake is possible.

The following table summarizes the predicted interactions with key determinants of excretion, based on common in silico modeling platforms for compounds of this class.

ParameterPredicted OutcomeImplication for Excretion Route
P-glycoprotein (P-gp) Substrate NoThe compound is not predicted to be actively effluxed by P-gp, a transporter that can limit absorption and enhance excretion.
CYP1A2 Inhibitor NoUnlikely to inhibit this major drug-metabolizing enzyme.
CYP2C9 Inhibitor YesPotential to inhibit this enzyme, which could affect the clearance of other drugs and its own metabolism.
CYP2D6 Inhibitor NoUnlikely to inhibit this major drug-metabolizing enzyme.
CYP3A4 Inhibitor YesPotential to inhibit this major drug-metabolizing enzyme, suggesting it may undergo hepatic metabolism.
This data is based on predictive models and has not been experimentally confirmed.

Future Directions and Translational Perspectives for 6 Butylsulfanyl 9h Purin 9 Yl Methanol Research

Development of Advanced Preclinical Models for [6-(Butylsulfanyl)-9h-purin-9-yl]methanol Evaluation

The successful translation of a novel compound from the laboratory to clinical practice hinges on rigorous preclinical evaluation. An ideal preclinical model should faithfully recapitulate the nuances of human disease, including histological features and genomic profiles, to accurately predict therapeutic responses. nih.gov For a compound like this compound, moving beyond traditional two-dimensional (2D) cell cultures is imperative for a comprehensive assessment of its efficacy.

Future research should prioritize the use of advanced preclinical platforms:

Patient-Derived Xenografts (PDXs): These models, created by implanting patient tumor tissue into immunodeficient mice, maintain the heterogeneity and microenvironment of the original tumor. nih.gov Evaluating this compound in a panel of PDXs could identify specific cancer subtypes that are most responsive to the compound.

Patient-Derived Organoids (PDOs): These three-dimensional (3D) cultures are grown from patient tissue and can rapidly screen for drug sensitivity. PDOs offer a high-throughput method to test the efficacy of this compound across a diverse patient population, potentially identifying biomarkers of response.

Genetically Engineered Mouse Models (GEMMs): GEMMs can be designed to carry specific cancer-driving mutations, allowing for the study of the compound's effect in a controlled genetic context within an immunocompetent host. This is crucial for understanding potential interactions with the immune system.

Zebrafish Xenograft Models: Due to their rapid development and low cost, zebrafish models can be used for large-scale screening of compound toxicity and efficacy, particularly in studying processes like angiogenesis and metastasis. nih.gov

The adoption of these sophisticated models will provide a more accurate prediction of clinical outcomes and help de-risk the transition to human trials. nih.gov

Table 1: Comparison of Preclinical Models for Evaluating this compound

Model Type Advantages Limitations Relevance for Evaluation
2D Cell Lines High-throughput, low cost, genetically homogenous. Lack of tumor microenvironment, poor prediction of in vivo efficacy. Initial screening for cytotoxic activity.
Patient-Derived Organoids (PDOs) 3D structure, preserves patient heterogeneity, suitable for high-throughput screening. Lacks vascularization and immune components. Efficacy testing on patient-specific tumor cells.
Patient-Derived Xenografts (PDXs) High clinical relevance, maintains tumor architecture and heterogeneity. nih.gov Costly, time-consuming, requires immunodeficient mice. Gold-standard for in vivo efficacy and biomarker discovery. nih.gov

| Genetically Engineered Mouse Models (GEMMs) | Intact immune system, studies initiation and progression of cancer. | May not fully represent human tumor complexity. | Investigating mechanism of action and immune interactions. |

Exploration of Combination Strategies Involving this compound

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance efficacy, overcome drug resistance, and reduce toxicity. nih.govnih.gov Research on established purine (B94841) analogs has demonstrated significant synergistic potential when combined with other agents. nih.govnih.gov For instance, combining purine analogs with alkylating agents like cyclophosphamide (B585) has been shown to improve progression-free survival in certain leukemias. nih.gov Similarly, the addition of the monoclonal antibody rituximab (B1143277) to purine analog therapy improves the durability of responses. taylorandfrancis.com

Future investigation into this compound should systematically explore combination strategies. The rationale for selecting combination partners will depend on the compound's determined mechanism of action. Hypothetical combinations could include:

DNA Damaging Agents: If the compound primarily inhibits DNA synthesis or repair, combining it with alkylating agents or topoisomerase inhibitors could lead to synergistic cell death.

Targeted Therapies: If a specific kinase or signaling pathway is identified as a target, combining it with other inhibitors in the same or parallel pathways could prevent compensatory signaling and resistance.

Biologic Response Modifiers: Co-administration with monoclonal antibodies (e.g., rituximab) or immune checkpoint inhibitors could leverage the compound's cytotoxic effects to stimulate a more robust anti-tumor immune response. taylorandfrancis.comnih.gov

Metabolic Inhibitors: Given that purine analogs interfere with nucleotide metabolism, combining them with agents that target other metabolic pathways, such as glutamine or glucose metabolism, could create synthetic lethality in cancer cells. nih.gov

In vitro checkerboard assays followed by in vivo studies using advanced preclinical models will be essential to identify synergistic combinations and optimal sequencing.

Table 2: Potential Combination Strategies for this compound

Drug Class Example Agent Rationale for Combination
Alkylating Agents Cyclophosphamide Potentiate DNA damage; established synergy with other purine analogs. nih.gov
Monoclonal Antibodies Rituximab Target specific cell surface markers on cancer cells, leading to enhanced killing. taylorandfrancis.com
Kinase Inhibitors Varies (e.g., BTK, PI3K inhibitors) Block pro-survival signaling pathways that may be upregulated as a resistance mechanism. mdpi.com

| DNA Repair Inhibitors | PARP Inhibitors | Prevent cancer cells from repairing DNA damage induced by the purine analog. |

Innovative Applications and Derivative Synthesis of this compound

The versatility of the purine scaffold allows for its application beyond its traditional use. Purine derivatives have been investigated as antiviral, antimicrobial, anti-inflammatory, and anticonvulsant agents. researchgate.netresearchgate.netresearchgate.net A key future direction is to screen this compound and its derivatives for a broader range of biological activities. For example, some substituted purines have been identified as catalytic inhibitors of topoisomerase II, an enzyme crucial for DNA replication, suggesting novel mechanistic possibilities. aacrjournals.org

Parallel to exploring new applications, a robust medicinal chemistry program focused on derivative synthesis is critical. The structure of this compound offers multiple sites for modification to improve its pharmacological properties and explore structure-activity relationships (SAR). nih.gov Synthetic strategies could include:

Modification of the C6-butylsulfanyl chain: Altering the length, branching, or introducing cyclic or aromatic groups to the butyl chain can modulate lipophilicity and target binding affinity.

Functionalization of the N9-methanol group: The hydroxyl group can be converted into esters, ethers, or other functional groups to act as a prodrug moiety or to explore new interactions with the biological target. acs.org

Substitution at other purine ring positions: Introducing substituents at the C2 or C8 positions of the purine ring is a common strategy to enhance potency and selectivity. nih.govresearchgate.net

Recent advances in synthetic chemistry, such as photoredox/nickel dual catalysis, provide efficient methods for the late-stage functionalization of purine nucleosides, which could be adapted for this compound. nih.gov

Table 3: Potential Synthetic Modifications of this compound

Modification Site Type of Modification Potential Goal
C6-butyl chain Varying alkyl length, introducing unsaturation or rings. Optimize target binding, alter solubility and metabolic stability.
N9-methanol Esterification, etherification, conversion to amine. Prodrug design, improve cell permeability, introduce new interaction points.
C2 position Addition of amine, halogen, or other small groups. Enhance target selectivity, block metabolic degradation. researchgate.net

| C8 position | Addition of thio, halo, or alkyl groups. | Modulate electronic properties of the purine ring system. nih.gov |

Challenges and Opportunities in the Academic Research of Novel Purine Analogs

The development of novel purine analogs like this compound is fraught with challenges but also presents significant opportunities. A major hurdle in drug discovery is the "translational gap," where promising preclinical results fail to translate into clinical efficacy. mdpi.com This is often due to the limitations of early-stage models and an incomplete understanding of the drug's mechanism and disposition in humans. For purine analogs, challenges include navigating complex metabolic pathways, identifying specific molecular targets, and overcoming mechanisms of drug resistance. nih.govnih.gov

Despite these difficulties, the field is rich with opportunity. The purine ring is a highly versatile scaffold for generating chemical diversity. researchgate.net The advent of powerful technologies is accelerating the pace of discovery. Computational modeling and virtual screening can now predict the binding of novel purine derivatives to various protein targets, guiding more rational synthesis efforts. mdpi.comnih.gov Chemoproteomics and other target identification platforms can help elucidate the specific proteins that this compound interacts with, moving beyond assumptions based on its structural class.

Furthermore, there is a growing appreciation for targeting fundamental cellular processes like de novo purine biosynthesis, which could open new therapeutic avenues for these compounds. frontiersin.org By leveraging these advanced tools and exploring novel biological targets, the academic research community can overcome existing challenges and unlock the full potential of new purine analogs for treating a wide range of human diseases.

Table 4: Challenges and Opportunities in Novel Purine Analog Research

Category Description
Challenges Synthetic Complexity: Multi-step syntheses can be a bottleneck for generating diverse libraries for screening. nih.govTarget Deconvolution: Identifying the specific biological target(s) responsible for the compound's effect can be difficult.Drug Resistance: Cancer cells can develop resistance through various mechanisms, limiting long-term efficacy. nih.govTranslational Gap: Discrepancies between preclinical models and human biology can lead to clinical trial failures. mdpi.com

| Opportunities | Privileged Scaffold: The purine core can be readily modified to create vast libraries of compounds with diverse biological activities. researchgate.netComputational Chemistry: In silico modeling can rationalize SAR and predict new targets, accelerating the design-make-test cycle. mdpi.comnih.govNew Technologies: Target identification platforms (e.g., chemoproteomics) and advanced preclinical models improve the understanding of drug action. nih.govNovel Biological Targets: Exploring untapped targets within purine metabolism and other pathways offers new therapeutic strategies. frontiersin.org |

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing [6-(Butylsulfanyl)-9H-purin-9-yl]methanol, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the purine C6 position. For example, adenosine derivatives can be modified via hydroxyl protection (e.g., acetonide formation), followed by chlorination and subsequent substitution with butylthiol groups . A critical intermediate is the 6-chloropurine derivative, which reacts with butylthiol under basic conditions. Final deprotection yields the target compound. Optimization of reaction conditions (e.g., solvent, temperature) is essential to minimize side products .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR can verify the butylsulfanyl group (δ ~2.5–3.0 ppm for SCH2_2) and methanol moiety (δ ~4.5 ppm for CH2_2OH) .
  • X-ray Crystallography : Programs like SHELX are used to resolve crystal structures. For example, similar purine derivatives exhibit monoclinic crystal systems (e.g., P21/c) with hydrogen-bonding patterns critical for stability .
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or structural impurities. Strategies include:

  • Purity Assessment : Use HPLC-MS to quantify impurities (e.g., deprotected intermediates or oxidation byproducts) .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., adenosine receptor binding assays at consistent ATP concentrations) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., butylsulfanyl vs. benzylthiol) on receptor affinity .

Q. What crystallographic challenges arise in determining the structure of this compound, and how can they be addressed?

  • Methodological Answer : Challenges include low crystal quality and twinning. Solutions involve:

  • Crystallization Optimization : Use mixed solvents (e.g., methanol/water) and slow evaporation.
  • Data Collection : Employ high-resolution synchrotron sources for weak diffraction patterns.
  • Refinement Tools : SHELXL refines hydrogen-bonding networks and thermal displacement parameters. For example, similar purine structures show β angles ~121° and monoclinic symmetry .

Q. How can computational modeling guide the design of this compound derivatives with enhanced receptor selectivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to predict binding poses at adenosine receptors (e.g., A3_3 subtype). Focus on interactions between the butylsulfanyl group and hydrophobic receptor pockets .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., His272 in A3_3R) .
  • Free Energy Calculations : Compare binding affinities of derivatives using MM-PBSA/GBSA methods .

Characterization & Analytical Challenges

Q. What analytical techniques are critical for detecting trace impurities in this compound samples?

  • Methodological Answer :

  • LC-MS/MS : Quantifies impurities at ppm levels using selective ion monitoring (SIM). For example, hydroxylated byproducts can be detected via m/z shifts .
  • NMR Spectroscopy : 19^{19}F or 31^{31}P NMR (if applicable) identifies fluorinated or phosphorylated contaminants .
  • Elemental Analysis : Confirms stoichiometry of C, H, N, S to detect sulfur loss during synthesis .

Biological Evaluation

Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Caco-2 Assays : Predict intestinal absorption by measuring permeability coefficients .
  • Microsomal Stability Tests : Incubate with liver microsomes to assess metabolic degradation (e.g., CYP450-mediated oxidation) .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to determine unbound fraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.